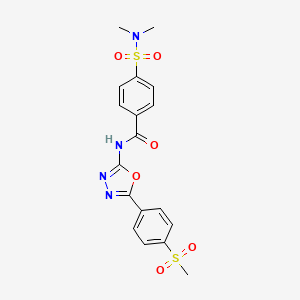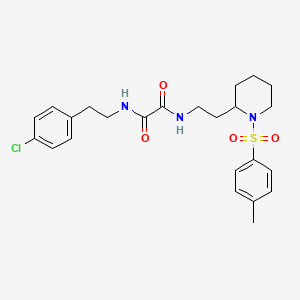
N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CPTPO, is a compound that has been of interest to the scientific community due to its potential use in research related to the central nervous system.
Wirkmechanismus
The exact mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of the sigma-1 receptor has been shown to have a variety of effects on the central nervous system, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling, inhibit the activity of voltage-gated calcium channels, and modulate the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that this compound can induce antinociception, reduce anxiety-like behavior, and improve memory function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is its potential toxicity, which requires careful handling of the compound and adherence to safety protocols.
Zukünftige Richtungen
For research on N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide include the development of more selective sigma-1 receptor ligands and investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves the reaction of 4-chlorophenethylamine with 1-tosylpiperidine-2-ol to form the intermediate product, which is then reacted with oxalyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful handling of the chemicals involved and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been used in scientific research for its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-18-5-11-22(12-6-18)33(31,32)28-17-3-2-4-21(28)14-16-27-24(30)23(29)26-15-13-19-7-9-20(25)10-8-19/h5-12,21H,2-4,13-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXDRUDAOIEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)

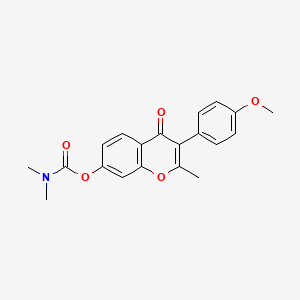
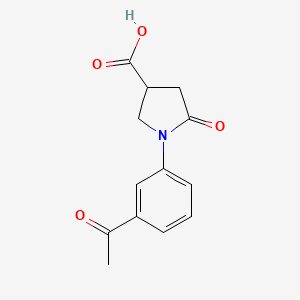
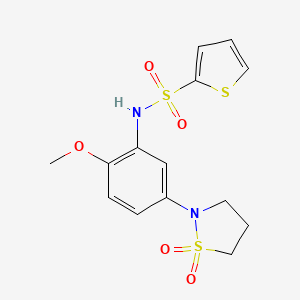
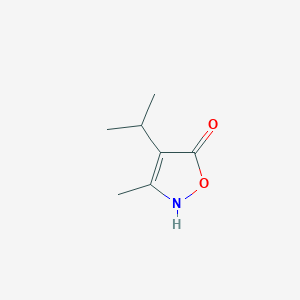

![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)

